molecular formula C9H10BrFO B6152088 3-(5-bromo-2-fluorophenyl)propan-1-ol CAS No. 1057673-68-3

3-(5-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B6152088
CAS No.: 1057673-68-3
M. Wt: 233.1
InChI Key:
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Description

3-(5-Bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrFO It is a brominated and fluorinated phenylpropanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-fluorophenyl)propan-1-ol typically involves the bromination and fluorination of a phenylpropanol precursor. One common method is the reaction of 5-bromo-2-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like distillation and recrystallization is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)propanal or 3-(5-bromo-2-fluorophenyl)propanone.

    Reduction: Formation of 3-(2-fluorophenyl)propan-1-ol or 3-(5-bromophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)propan-1-ol
  • 3-(5-Bromophenyl)propan-1-ol
  • 3-(2-Fluorophenyl)propan-1-ol
  • 3-(5-Fluorophenyl)propan-1-ol

Uniqueness

3-(5-Bromo-2-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to its mono-substituted counterparts. The combination of bromine and fluorine can enhance the compound’s reactivity, stability, and potential biological activities.

Properties

CAS No.

1057673-68-3

Molecular Formula

C9H10BrFO

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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